3-(Trifluoromethylthio)propylamine hydrochloride
Description
Properties
IUPAC Name |
3-(trifluoromethylsulfanyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NS.ClH/c5-4(6,7)9-3-1-2-8;/h1-3,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDCCMPHQHIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CSC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethylthio)propylamine hydrochloride typically involves the reaction of 3-(Trifluoromethylthio)propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves:
Reactants: 3-(Trifluoromethylthio)propylamine and hydrochloric acid.
Conditions: The reaction is conducted at room temperature with constant stirring to ensure complete conversion.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain the final crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.
Automation: Automated systems for precise control of reaction conditions.
Purification: Industrial-scale purification techniques such as recrystallization and filtration to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethylthio)propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
3-(Trifluoromethylthio)propylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The trifluoromethylthio group distinguishes 3-(Trifluoromethylthio)propylamine hydrochloride from other propylamine derivatives. Key analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : The -SCF₃ group in the target compound likely enhances membrane permeability compared to -SCH₃ (3-(methylthio)propylamine) and -O-C₆H₄-CF₃ (fluoxetine) .
- Stability : Fluorinated groups (e.g., -CF₃ in fluoxetine and Bis-mTFN-1) improve metabolic stability .
- Toxicity : 3-(Methylthio)propylamine is a skin/eye irritant ; the trifluoromethylthio group may alter toxicity due to reduced reactivity.
Pharmacological and Therapeutic Profiles
- Fluoxetine HCl: A selective serotonin reuptake inhibitor (SSRI) with a trifluoromethylphenoxy group. The -CF₃ group enhances binding to serotonin transporters .
- Bis-mTFN-1 : Targets hypoxic tumor cells via nitroimidazole moieties. The -CF₃ groups improve solubility and cellular uptake .
- 3-(Methylthio)propylamine: Limited therapeutic use but serves as a precursor in polymer synthesis .
Hypothesized Activity of 3-(Trifluoromethylthio)propylamine HCl : The -SCF₃ group may confer antimicrobial or antiviral activity, similar to other sulfur-containing fluorinated compounds. Its lipophilicity could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
Biological Activity
3-(Trifluoromethylthio)propylamine hydrochloride is an organic compound characterized by its trifluoromethylthio group attached to a propylamine backbone. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C4H9ClF3NS, with a molecular weight of 195.63 g/mol. Understanding its biological activity involves exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound can be attributed to its interaction with various molecular targets. The trifluoromethylthio group enhances the compound's reactivity and binding affinity to enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor activity through interaction with binding sites, influencing physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, including antibacterial and anticancer properties. Below is a summary of findings from various studies:
Antibacterial Activity
The compound has shown promising antibacterial effects against several bacterial strains. A recent study found that compounds with similar trifluoromethyl groups demonstrated minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of this compound against various human cancer cell lines. Notably, compounds related to this structure exhibited IC50 values better than Doxorubicin, a standard chemotherapy agent:
- PACA2 Cells : IC50 = 22.4 µM (compared to Doxorubicin IC50 = 52.1 µM).
- HCT116 Cells : IC50 = 17.8 µM.
- A549 Cells : The compound down-regulated key oncogenes such as EGFR and KRAS .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,3,3-Trifluoropropylamine hydrochloride | Lacks sulfur atom | Moderate antibacterial properties |
| Trifluoromethylthioethanol | Contains hydroxyl group | Limited anticancer activity |
| Trifluoromethylthiobenzene | Aromatic compound | Stronger interactions with proteins |
The presence of both the trifluoromethylthio group and the propylamine backbone in this compound contributes to its distinct chemical and biological properties.
Case Studies
- Study on Antimicrobial Properties : A study conducted on various trifluoromethyl-containing compounds showed significant antimicrobial activity against multiple pathogens, highlighting the potential for developing new antibiotics based on this scaffold .
- Anticancer Research : In a comparative study involving several derivatives, this compound was found to exhibit superior cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(Trifluoromethylthio)propylamine hydrochloride in laboratory settings?
- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 3-aminopropanol derivatives with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃) under inert atmospheres, followed by hydrochloride salt formation via acidification. Reaction progress can be monitored using thin-layer chromatography (TLC) or HPLC, with purification via column chromatography or recrystallization .
- Critical Parameters : Temperature control (<40°C), moisture-free conditions, and stoichiometric excess of trifluoromethylthiolating agents to minimize byproducts.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Handling : Use PPE (gloves, goggles, lab coats) in fume hoods to prevent exposure to vapors or dust. Avoid skin/eye contact due to its classification as a skin and eye irritant (Category 1C) .
- Storage : Store in airtight, light-resistant containers at 2–8°C under nitrogen to prevent hydrolysis or oxidation. Solubility data (e.g., 4 mg/mL in water, >5 mg/mL in DMSO) should guide solvent selection for stock solutions .
Q. What analytical techniques are essential for characterizing this compound?
- Structural Confirmation :
- NMR (¹H/¹³C/¹⁹F) to verify trifluoromethylthio (-SCF₃) and propylamine backbone.
- Mass Spectrometry (ESI-MS or HRMS) for molecular ion confirmation (e.g., [M+H]⁺ = 230.05 g/mol) .
Advanced Research Questions
Q. How does the trifluoromethylthio group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Lipophilicity : The -SCF₃ group increases logP values, enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies with methylthio (-SCH₃) analogs show improved metabolic stability due to fluorine’s electronegativity .
- In Vivo Behavior : Radiolabeled (¹⁸F or ³H) versions can track bioavailability and tissue distribution. Pharmacokinetic models suggest hepatic clearance via CYP450 enzymes, requiring metabolite profiling .
Q. What strategies resolve contradictions in reported toxicity profiles of this compound?
- Data Reconciliation : Cross-reference acute toxicity (e.g., LD₅₀ in rodents) with in vitro assays (e.g., Ames test for mutagenicity). Discrepancies may arise from impurities; rigorous HPLC-UV/LC-MS batch analysis is critical .
- Mitigation : Use chelating agents (e.g., EDTA) during synthesis to remove metal catalysts linked to cytotoxicity .
Q. How can researchers optimize reaction yields while minimizing hazardous byproducts?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
